

Technical Deep Dive: (R)-(+)-Limonene as a Bioactive VOC

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Compound of Interest

Compound Name: (R)-(+)-Limonene

CAS No.: 68647-72-3

Cat. No.: B7781404

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A Strategic Guide for Drug Development & Application Scientists

Executive Summary

(R)-(+)-Limonene (d-limonene) is not merely a solvent or fragrance agent; it is a bioactive monoterpene with significant therapeutic potential in oncology and inflammation.[1] For drug development professionals, the value of **(R)-(+)-Limonene** lies in its pleiotropic mechanism of action—simultaneously targeting apoptotic pathways in tumor cells while modulating NF-κB signaling in inflammatory states. However, its volatile nature and susceptibility to auto-oxidation present unique formulation challenges. This guide synthesizes the critical physicochemical, metabolic, and mechanistic data required to elevate **(R)-(+)-Limonene** from a commodity chemical to a pharmaceutical candidate.

Physicochemical & Stereochemical Profile

Understanding the fundamental properties of **(R)-(+)-Limonene** is prerequisite for stable formulation. Unlike its enantiomer S-(-)-limonene (which has a piney/turpentine odor), the (R)-isomer possesses a distinct citrus profile and specific biological activity.

Table 1: Critical Physicochemical Constants

Property	Value	Relevance to Formulation
CAS Number	5989-27-5	Identity verification
Molecular Formula	C ₁₀ H ₁₆	Monoterpene hydrocarbon
Molecular Weight	136.24 g/mol	Permeability calculations
Boiling Point	176°C (at 760 mmHg)	Volatility management
Vapor Pressure	~200 Pa (1.5 mmHg) at 25°C	High volatility; requires sealed containment
LogP (Octanol/Water)	4.57	Highly lipophilic; excellent membrane permeability but poor aqueous solubility
Density	0.841 g/mL at 20°C	Phase separation in aqueous emulsions
Optical Rotation	[α] _D ²⁰ +123° (neat)	Purity check for enantiomeric excess
Flash Point	48°C	Flammability hazard in processing

Advanced Extraction Methodologies

While Soxhlet extraction with hexane is standard for laboratory analysis, it is unsuitable for pharmaceutical-grade production due to solvent residues and thermal degradation.

Supercritical Fluid Extraction (SFE) using CO₂ is the gold standard for isolating high-purity bioactive limonene.

Protocol: Supercritical CO₂ Extraction (SFE)

Objective: Isolate pharmaceutical-grade **(R)-(+)-Limonene** without thermal degradation or solvent residue.

- Feed Preparation: Dry citrus flavedo (peel) to <10% moisture and mill to a particle size of 500–600 μm to maximize surface area without causing channeling.

- Loading: Charge the extraction vessel with the milled matrix.
- Pressurization: Introduce liquid CO₂ and pressurize to 120 bar (12 MPa).
- Temperature Control: Maintain extraction temperature at 40°C. Note: This low temperature preserves volatile terpenes and prevents thermal rearrangement.
- Flow Dynamics: Set CO₂ flow rate to 2–4 mL/min (lab scale) or 100 g/min (pilot scale).
- Separation: Depressurize the extract in a separator vessel. The CO₂ reverts to gas, leaving behind the pure essential oil.
- Yield: Expect yields of ~5-7% by weight, with **(R)-(+)-Limonene** constituting >90% of the extract.

Pharmacokinetics & Metabolism

For systemic therapeutic applications, understanding the metabolic fate of limonene is crucial. It acts as a prodrug, with its metabolites—Perillyl Alcohol (POH) and Perillic Acid (PA)—exhibiting superior potency and half-life.

Metabolic Pathway

(R)-(+)-Limonene is rapidly metabolized in the liver. The primary oxidation steps are catalyzed by CYP2C9 and CYP2C19 isoforms, with minor contributions from CYP3A4.

- Step 1: Hydroxylation at the C7 position to form Perillyl Alcohol.
- Step 2: Oxidation to Perillaldehyde (transient).
- Step 3: Further oxidation to Perillic Acid (major circulating metabolite).
- Step 4: Hydrogenation to Dihydroperillic Acid (excreted).



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Figure 1: Hepatic biotransformation of **(R)-(+)-Limonene**.^[2] The conversion to Perillic Acid is the rate-limiting step for systemic efficacy.

Therapeutic Mechanisms of Action

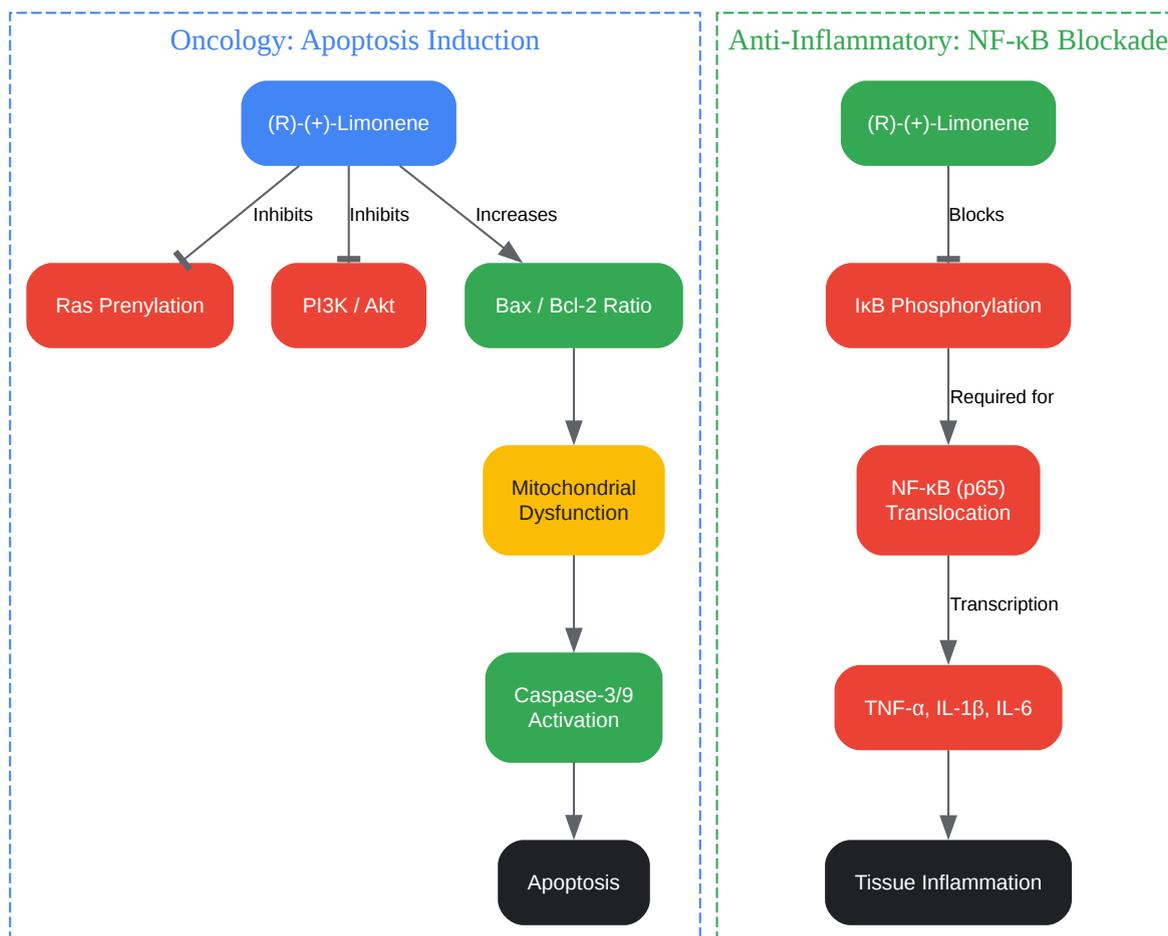
(R)-(+)-Limonene exhibits a dual-action mechanism, making it a versatile candidate for immuno-oncology.

A. Oncology: Apoptosis Induction

In cancer models (e.g., gastric, breast, colon), limonene induces apoptosis via the intrinsic mitochondrial pathway. It disrupts the mitochondrial membrane potential, leading to Cytochrome c release. Crucially, it inhibits the PI3K/Akt survival pathway and suppresses the prenylation of Ras oncoproteins (via farnesyl transferase inhibition), effectively halting cell proliferation.

B. Anti-Inflammatory: NF- κ B Inhibition

In inflammatory conditions (e.g., colitis, lung injury), limonene acts as a potent suppressor of the NF- κ B pathway.^[3] It blocks the phosphorylation of I κ B, preventing the nuclear translocation of the p65 subunit. This downregulation suppresses the transcription of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.^[4]



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Figure 2: Dual mechanistic pathways of **(R)-(+)-Limonene** in oncology (left) and inflammation (right).

Stability, Oxidation & Safety

Critical Warning: Pure **(R)-(+)-Limonene** is relatively safe, but its oxidation products are potent sensitizers. Upon exposure to air, limonene auto-oxidizes to form hydroperoxides (Limonene-1-hydroperoxide and Limonene-2-hydroperoxide).

- Sensitization: These hydroperoxides are the primary cause of allergic contact dermatitis associated with citrus products.
- Mitigation Strategy:
 - Store under nitrogen or argon headspace.
 - Add antioxidants (e.g., BHT or Tocopherol) if formulation allows.
 - Monitor Peroxide Value (PV) regularly; reject batches with PV > 20 mmol/L.

Analytical Protocol: GC-MS Quantification

To validate purity and stability, a robust GC-MS method is required.

Standard Operating Procedure (SOP)

- Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977).
- Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25 μ m.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Injector: Split mode (10:1 to 50:1 depending on conc.), Temperature 250°C.
- Oven Program:
 - Hold at 50°C for 1 min.
 - Ramp 3°C/min to 200°C.
 - Ramp 10°C/min to 250°C (Hold 5 min).
- Detection: EI mode (70 eV), Scan range 35–450 m/z.^[5]
- Target Ions: Monitor m/z 68 (base peak), 93, and 136 (molecular ion) for identification.

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